molecular formula C20H18N2O3S B245710 1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole

1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole

Cat. No. B245710
M. Wt: 366.4 g/mol
InChI Key: OZUQEGKEHHDUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole, also known as MNBSB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzimidazole compounds and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole exerts its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. In addition, 1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been shown to inhibit the replication of certain viruses, such as hepatitis B virus and human immunodeficiency virus (HIV).
Biochemical and Physiological Effects:
1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and inhibit viral replication. 1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole in lab experiments is its high purity and stability. 1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one limitation of using 1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals.

Future Directions

There are several future directions for research on 1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole. One area of interest is the development of 1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of 1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole and to identify potential targets for its therapeutic use.

Synthesis Methods

1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole can be synthesized by the reaction of 4-methoxy-1-naphthalene sulfonyl chloride with 5,6-dimethyl-1H-benzimidazole in the presence of a base. The reaction yields 1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole as a white crystalline solid with a melting point of 240-242°C. The purity of 1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole can be confirmed by NMR and MS analysis.

Scientific Research Applications

1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. 1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

1-(4-methoxynaphthalen-1-yl)sulfonyl-5,6-dimethylbenzimidazole

InChI

InChI=1S/C20H18N2O3S/c1-13-10-17-18(11-14(13)2)22(12-21-17)26(23,24)20-9-8-19(25-3)15-6-4-5-7-16(15)20/h4-12H,1-3H3

InChI Key

OZUQEGKEHHDUMM-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.